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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common Gallium Nitride (GaN) High Electron

Mobility Transistor (HEMT) simulation models with their experimental validation. Accurate and

predictive simulation models are crucial for the efficient design and optimization of high-

frequency and high-power electronic circuits used in a variety of research and development

applications, including advanced instrumentation and drug discovery platforms. This document

summarizes key performance metrics, details the experimental protocols for model validation,

and visualizes the validation workflow.

Comparison of Simulation Models
The performance of a GaN HEMT can be predicted using various simulation models, each with

its own strengths and complexities. This section compares three widely used models: the semi-

empirical Angelov model, the neural network-based DynaFET model, and physics-based

Technology Computer-Aided Design (TCAD) models. The validation of these models against

experimental data is crucial for ensuring their accuracy.

I-V Characteristics
The current-voltage (I-V) characteristics are fundamental to understanding the device's DC

performance. The following table summarizes the comparison between simulated and

measured I-V data for the Angelov and TCAD models.
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Simulation
Model

Key Metrics
Simulated
Value

Experimental
Value

Reference

Modified

Angelov-GaN

Coefficient of

Determination

(R²)

99.97% - [1]

Root Mean

Square (RMS)

Error

0.19 mA - [1]

TCAD (Silvaco

ATLAS)

Drain Current

(Id) @ Vg=0V
Good Agreement Good Agreement [2]

Drain Current

(Id) @ Vg=2V
Good Agreement Good Agreement [2]

S-Parameters
S-parameters (scattering parameters) describe the input-output relationship of the device at

high frequencies and are essential for RF and microwave circuit design.

Simulation
Model

Frequency
Range

Bias
Conditions

Agreement
with
Experimental
Data

Reference

Modified

Angelov-GaN
0.5 - 21 GHz

Vgs = -5V to 0V,

Vds = 1V to 5V
Good [1]

DynaFET Not Specified
Wide range of

bias conditions
Excellent [3][4]

TCAD (Silvaco

ATLAS)
Not Specified

Id=20 mA/mm,

Vd=50 V
Reasonable [2]

Power-Added Efficiency (PAE)
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PAE is a critical metric for power amplifiers, indicating how efficiently DC input power is

converted into RF output power.

Simulation
Model

Key Metrics
Simulated
Value

Experimental
Value

Reference

DynaFET
Load-pull figures

of merit

Excellent

Agreement

Excellent

Agreement
[3][4]

TCAD (Silvaco

ATLAS)

Large-signal

power

performance

Good starting

point for

prediction

Good starting

point for

prediction

[2]

Experimental Protocols
Accurate experimental data is the bedrock of simulation model validation. The following

sections detail the methodologies for key experiments.

I-V Characterization
The objective of I-V characterization is to measure the transistor's drain current (Id) as a

function of drain-source voltage (Vds) and gate-source voltage (Vgs).

Methodology:

Device Preparation: The GaN HEMT device is placed on a temperature-controlled wafer

prober.

Instrumentation: A semiconductor parameter analyzer or a source measure unit (SMU) is

used to apply voltages and measure currents.

Measurement Procedure:

The gate-source voltage (Vgs) is swept from the pinch-off voltage to a positive voltage in

discrete steps.

For each Vgs step, the drain-source voltage (Vds) is swept from 0V to the desired

maximum voltage.
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The corresponding drain current (Id) is measured at each bias point.

Data Acquisition: The measured I-V curves are recorded and plotted.

S-Parameter Measurement
S-parameter measurements are performed to characterize the device's high-frequency

behavior.

Methodology:

Device Preparation: The GaN HEMT is mounted in a test fixture or measured on-wafer using

high-frequency probes.

Instrumentation: A Vector Network Analyzer (VNA) is used for S-parameter measurements.

Calibration: A proper calibration of the VNA is performed to move the measurement

reference plane to the device terminals. This typically involves Short-Open-Load-Thru

(SOLT) or Thru-Reflect-Line (TRL) calibration techniques.

Measurement Procedure:

The device is biased at specific Vgs and Vds operating points.

The VNA is swept across the desired frequency range (e.g., 0.5 GHz to 21 GHz)[1].

The S-parameters (S11, S21, S12, S22) are measured and recorded.

De-embedding: The effects of parasitic elements from the test fixture or pads are removed

from the measured S-parameters to obtain the intrinsic device characteristics[1].

Load-Pull Measurement for PAE Validation
Load-pull measurements are essential for validating the large-signal performance of a

simulation model, particularly for power applications.

Methodology:

Device Preparation: The GaN HEMT is placed in a load-pull measurement setup.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

http://in4.iue.tuwien.ac.at/pdfs/sispad2017/SISPAD_2017_117-120.pdf
http://in4.iue.tuwien.ac.at/pdfs/sispad2017/SISPAD_2017_117-120.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrumentation: The setup includes a signal generator, input and output tuners, a power

meter, and a spectrum analyzer.

Measurement Procedure:

The device is biased at a specific operating point.

The input power is swept to a desired level.

The output tuner is varied to present different load impedances to the device.

For each load impedance, the output power, gain, and DC power consumption are

measured.

Data Analysis: The Power-Added Efficiency (PAE) is calculated for each load impedance.

The data is used to generate load-pull contours, which show the device's performance as a

function of the load impedance. The measured contours are then compared with the

simulated results from the model[3][4].

Visualization of the Validation Workflow
The following diagram illustrates the general workflow for validating a GaN HEMT simulation

model with experimental data.
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Caption: Workflow for GaN HEMT model validation.
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To cite this document: BenchChem. [A Comparative Guide to GaN HEMT Simulation Models:
Validation with Experimental Data]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1216216#validation-of-gan-hemt-simulation-models-
with-experimental-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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